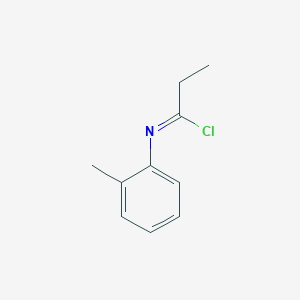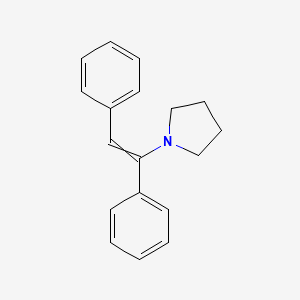
1-(1,2-Diphenylethenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Diphenylethenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a 1,2-diphenylethenyl group. This compound is notable for its unique structure, which combines the properties of both pyrrolidine and diphenylethenyl groups. Pyrrolidine is a five-membered nitrogen-containing heterocycle, while the diphenylethenyl group consists of two phenyl rings connected by an ethylene bridge.
Métodos De Preparación
The synthesis of 1-(1,2-Diphenylethenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with 1,2-diphenylethylene under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(1,2-Diphenylethenyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(1,2-Diphenylethenyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological pathways.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 1-(1,2-Diphenylethenyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
1-(1,2-Diphenylethenyl)pyrrolidine can be compared to other similar compounds, such as:
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle, which serves as a precursor for many derivatives.
Diphenylethylene: A compound consisting of two phenyl rings connected by an ethylene bridge, known for its stability and reactivity.
Pyridine: Another nitrogen-containing heterocycle, which differs in its aromaticity and chemical properties.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in its individual components.
Propiedades
Número CAS |
101137-55-7 |
|---|---|
Fórmula molecular |
C18H19N |
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
1-(1,2-diphenylethenyl)pyrrolidine |
InChI |
InChI=1S/C18H19N/c1-3-9-16(10-4-1)15-18(19-13-7-8-14-19)17-11-5-2-6-12-17/h1-6,9-12,15H,7-8,13-14H2 |
Clave InChI |
RHAFPDMTJCXVAM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


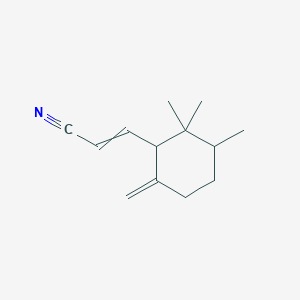
![3-[(4-Methylphenyl)sulfanyl]pyridin-2(1H)-one](/img/structure/B14339961.png)
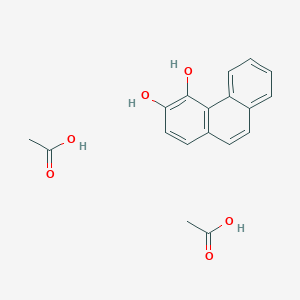
![1,2-Ethanediamine, N-(2-aminoethyl)-N'-[(4-ethenylphenyl)methyl]-](/img/structure/B14339975.png)
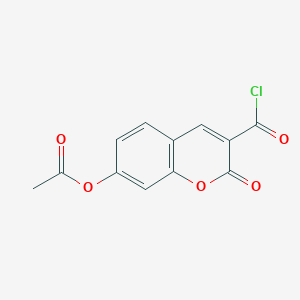

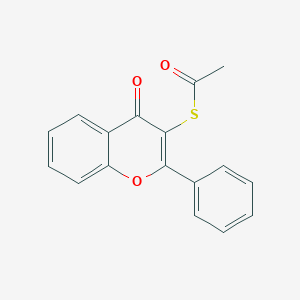

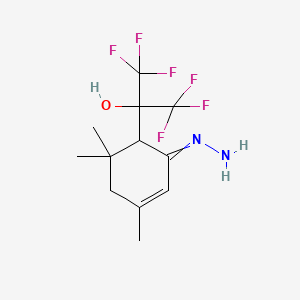
![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
![Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane](/img/structure/B14340019.png)
![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
![7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane](/img/structure/B14340030.png)
